(E)-N,N-Diethyl-2-phenylethenamine
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Overview
Description
N,N-Diethylstyrylamin is an organic compound that belongs to the class of amines. It is characterized by the presence of a styryl group attached to a nitrogen atom, which is further bonded to two ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylstyrylamin typically involves the reaction of styrene with diethylamine. This can be achieved through a nucleophilic substitution reaction where the styryl group is introduced to the nitrogen atom of diethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethylstyrylamin may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include transition metal complexes that facilitate the formation of the styryl group on the nitrogen atom. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylstyrylamin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethylstyrylamin oxides, while reduction can produce simpler amines.
Scientific Research Applications
N,N-Diethylstyrylamin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Diethylstyrylamin exerts its effects involves its interaction with specific molecular targets. The styryl group allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylamine: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethylmethylamine: Contains a methyl group in place of the styryl group.
Diethylamine: Lacks the styryl group entirely.
Uniqueness
N,N-Diethylstyrylamin is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar amines may not be as effective.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(E)-N,N-diethyl-2-phenylethenamine |
InChI |
InChI=1S/C12H17N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ |
InChI Key |
DPLUMPJQXVYXBH-ZHACJKMWSA-N |
Isomeric SMILES |
CCN(CC)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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